molecular formula C20H19N3O5S B3304050 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 921543-29-5

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B3304050
CAS No.: 921543-29-5
M. Wt: 413.4 g/mol
InChI Key: FIHGFXYWONDYRC-UHFFFAOYSA-N
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Description

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked to a phenyl ring bearing a 6-methanesulfonylpyridazine moiety. The compound’s structure combines a lipophilic benzamide core with a sulfonated heterocyclic pyridazine group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-15-8-9-16(18(12-15)28-2)20(24)21-14-6-4-13(5-7-14)17-10-11-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHGFXYWONDYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the methanesulfonyl group, and coupling with the dimethoxybenzamide moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted aromatic compounds. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The pyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dimethoxybenzamide motif is conserved across analogs, suggesting its role in scaffold stability or target binding.
  • Heterocyclic substituents (pyridazine, benzimidazole, isoxazole) dictate target specificity. For example, benzimidazole derivatives (WAY-270360) target enzymes like sirtuin and EGFR, while isoxaben’s isoxazole group confers herbicidal activity .
  • Sulfonated groups (e.g., methanesulfonyl in the target compound) may enhance solubility or protein interactions compared to non-sulfonated analogs .

Pharmacological and Functional Comparison

  • WAY-270360: Demonstrates dual activity as a sirtuin modulator and EGFR inhibitor, likely due to the benzimidazole group’s ability to interact with enzyme active sites.
  • Itopride: Acts as a prokinetic agent via dopamine D2 receptor antagonism. The 3,4-dimethoxy configuration and aminoethoxy side chain differentiate it from the target compound, highlighting the importance of substituent positioning for receptor selectivity .
  • Isoxaben : A herbicide targeting plant cell wall synthesis. Its isoxazole and alkyl chain substituents contrast with the target compound’s pyridazine-sulfonyl group, underscoring structural adaptations for divergent applications .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is higher than WAY-270360 (373.4 g/mol) due to the pyridazine-sulfonyl group.
  • Solubility : Sulfonated groups (methanesulfonyl) may improve aqueous solubility compared to hydrophobic analogs like WAY-270360 (DMSO-insoluble) .
  • Stability : The methanesulfonyl group could enhance metabolic stability relative to ester- or amide-containing derivatives.

Structure-Activity Relationship (SAR) Insights

  • Dimethoxy Groups : Critical for maintaining scaffold rigidity and hydrophobic interactions; positional isomers (e.g., 3,4- vs. 2,4-dimethoxy) alter biological targets .
  • Heterocyclic Moieties: Benzimidazole (WAY-270360): Favors enzyme inhibition. Pyridazine-Sulfonyl (Target Compound): Potential for kinase or protease targeting due to sulfonyl’s hydrogen-bonding capacity. Isoxazole (Isoxaben): Optimized for plant enzyme inhibition .

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an inhibitor of histone deacetylases (HDACs). This article aims to explore the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine moiety, a methanesulfonyl group, and a dimethoxybenzamide framework. The molecular formula is C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S, with a molecular weight of 319.36 g/mol.

This compound primarily functions as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to transcriptional repression. Inhibition of HDACs can result in increased acetylation of histones, thereby promoting gene expression associated with cell cycle arrest and apoptosis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. For instance, it has shown significant effects on human myelodysplastic syndrome (SKM-1) cells by inducing G1 cell cycle arrest and apoptosis through the upregulation of acetyl-histone H3 and P21 levels .

Table 1: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SKM-10.5Induction of apoptosis and cell cycle arrest
A-5490.02HDAC inhibition leading to increased acetylation
MCF70.04Activation of pro-apoptotic pathways
HCT-1160.06Modulation of gene expression

In Vivo Studies

In vivo studies using xenograft models have further validated the antitumor efficacy of this compound. Oral administration resulted in significant tumor regression compared to control groups. Notably, the compound displayed enhanced effectiveness in models with an intact immune system .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several animal models, revealing favorable absorption and distribution characteristics. It exhibited minimal metabolic differences across various species' hepatocytes and demonstrated low inhibition on the hERG channel (IC50 = 34.6 µM), indicating a potentially low risk for cardiac side effects .

Case Studies

A notable case study involved the administration of this compound in combination with other chemotherapeutic agents, leading to synergistic effects that enhanced overall efficacy against resistant cancer cell lines. The combination therapy resulted in improved survival rates in treated mice compared to those receiving monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Reactant of Route 2
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N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide

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